2-bromo-N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide
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Overview
Description
The compound you mentioned is a complex organic molecule that contains a benzamide group, which is a common feature in many pharmaceutical drugs . The molecule also contains a tetrahydrobenzo[b][1,4]oxazepin ring, which is a type of seven-membered heterocyclic ring containing oxygen and nitrogen atoms .
Synthesis Analysis
The synthesis of such a complex molecule would likely involve multiple steps, including the formation of the tetrahydrobenzo[b][1,4]oxazepin ring and the attachment of the benzamide group. Unfortunately, without specific information on this compound, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of the seven-membered heterocyclic ring and the benzamide group. The molecule would likely exhibit a combination of aromatic and aliphatic character .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the benzamide group could enhance its solubility in polar solvents .Scientific Research Applications
Antibacterial Agent Synthesis
The compound has been explored for its potential in synthesizing new antibacterial agents. A study focused on the design, synthesis, and QSAR studies of novel analogs showing promising activity against bacteria like Staphylococcus aureus and Bacillus subtilis, indicating its potential in antibacterial drug development (Palkar et al., 2017).
Photophysical Property Studies
Research has been conducted on the synthesis and study of the photophysical properties of related compounds. This includes the exploration of unique oxazapolyheterocycles, which show strong blue emission in dichloromethane, indicating potential applications in materials science and photophysical research (Petrovskii et al., 2017).
Study of Intermolecular Interactions
The compound has also been studied for its intermolecular interactions, particularly in the context of antipyrine derivatives. These studies include X-ray structure characterization, Hirshfeld surface analysis, and DFT calculations, providing insights into the molecular behavior and interactions of such compounds (Saeed et al., 2020).
Synthesis of Arylboronic Acids
Another application lies in the synthesis of arylboronic acids and related compounds. The compound has been used to facilitate the synthesis of ortho-functionalized arylboronic acids, indicating its utility in organic synthesis and medicinal chemistry (Da̧browski et al., 2007).
Development of Novel Heterocyclic Compounds
The compound has been used in the development of novel heterocyclic compounds, indicating its versatility in the synthesis of complex organic structures that may have diverse applications in pharmaceuticals and chemical research (Mehranpour et al., 2013).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2-bromo-N-(3,3-dimethyl-4-oxo-5-propyl-2H-1,5-benzoxazepin-7-yl)benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23BrN2O3/c1-4-11-24-17-12-14(23-19(25)15-7-5-6-8-16(15)22)9-10-18(17)27-13-21(2,3)20(24)26/h5-10,12H,4,11,13H2,1-3H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLEDKSGZXZROBS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=C(C=CC(=C2)NC(=O)C3=CC=CC=C3Br)OCC(C1=O)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23BrN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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